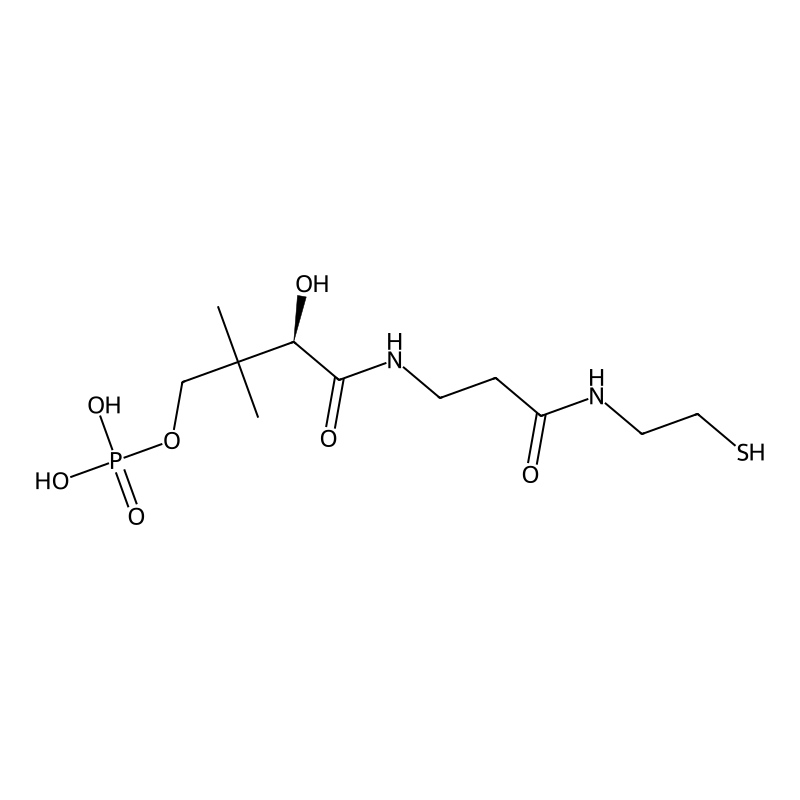

4'-Phosphopantetheine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pantetheine 4'-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

4'-phosphopantetheine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

4'-Phosphopantetheine is a natural product found in Caenorhabditis elegans with data available.

4'-Phosphopantetheine is a highly stable, cell-permeable phosphorylated intermediate essential to the biosynthesis of Coenzyme A (CoA) and the functionalization of acyl carrier proteins (ACPs) [1]. Unlike bulk CoA, which is bulky, highly charged, and rapidly degraded in extracellular environments, 4'-Phosphopantetheine translocates across cellular membranes via passive diffusion, making it a highly efficient vehicle for intracellular CoA restoration [1]. In procurement and experimental design, it is prioritized over unphosphorylated precursors like pantetheine because it bypasses the tightly regulated pantothenate kinase (PanK) enzymatic bottleneck, providing direct, guaranteed downstream metabolic flux in both in vitro assays and synthetic biology applications .

Substituting 4'-Phosphopantetheine with its upstream precursor (pantetheine) or its downstream product (Coenzyme A) frequently results in experimental or synthetic failure due to distinct biochemical barriers. Coenzyme A is highly unstable in serum-containing media, where it is rapidly hydrolyzed by ectonucleotide pyrophosphatases; furthermore, intact CoA cannot passively diffuse across cell membranes, meaning its apparent intracellular effects rely entirely on uncontrolled extracellular degradation into 4'-Phosphopantetheine[1]. Conversely, substituting with pantetheine fails in systems with compromised or rate-limiting pantothenate kinase (PanK) activity, as the unphosphorylated molecule cannot bypass this regulatory bottleneck to generate the active prosthetic group . Consequently, buyers must procure 4'-Phosphopantetheine directly to ensure intact cellular delivery and kinase-independent metabolic integration.

Extracellular Stability and Intracellular Translocation vs. Coenzyme A

Coenzyme A (CoA) is often procured as a default supplement for metabolic assays; however, it is highly unstable in serum and impermeable to cell membranes. Studies demonstrate that CoA is rapidly hydrolyzed in mammalian serum by ectonucleotide pyrophosphatases, meaning any intracellular CoA restoration from bulk CoA supplementation is actually mediated by its degradation products [1]. In contrast, directly procured 4'-Phosphopantetheine is biologically stable in serum and translocates across cell membranes via passive diffusion [1]. Procuring 4'-Phosphopantetheine eliminates the reliance on variable, uncontrolled extracellular degradation, providing a direct and quantifiable route for intracellular CoA restoration.

| Evidence Dimension | Serum stability and direct membrane permeability |

| Target Compound Data | 4'-Phosphopantetheine (Stable in serum; translocates intact via passive diffusion) |

| Comparator Or Baseline | Coenzyme A (Rapidly hydrolyzed in serum; 0% direct membrane translocation) |

| Quantified Difference | 4'-Phosphopantetheine provides 100% direct membrane permeability compared to intact CoA, bypassing the need for extracellular enzymatic degradation. |

| Conditions | In vitro serum incubation (FCS/mammalian serum) and cell culture models |

For cell-based assays, purchasing 4'-Phosphopantetheine guarantees controlled, intact intracellular delivery, avoiding the unpredictable degradation kinetics of bulk CoA.

Kinase-Independent Metabolic Bypass vs. Pantetheine

In biological systems where pantothenate kinase (PanK) is rate-limiting, inhibited, or genetically knocked out (such as PKAN disease models), upstream precursors like pantetheine fail to elevate CoA levels. 4'-Phosphopantetheine serves as a direct downstream intermediate, completely bypassing the PanK bottleneck. Quantitative assessments in PanK2 knockout models demonstrate that 4'-Phosphopantetheine successfully restores mitochondrial complex I activity and normalizes transferrin receptor protein 1 (TfR1) levels, whereas pantetheine supplementation yields no functional rescue due to the missing kinase activity .

| Evidence Dimension | Intracellular CoA restoration in PanK-deficient systems |

| Target Compound Data | 4'-Phosphopantetheine (Restores CoA, mitochondrial complex I activity, and normalizes TfR1) |

| Comparator Or Baseline | Pantetheine (Fails to restore CoA; blocked at the kinase step) |

| Quantified Difference | 4'-Phosphopantetheine enables complete metabolic bypass of PanK, whereas unphosphorylated precursors provide 0% rescue in kinase-null models. |

| Conditions | PanK2 knockout/deficient cellular and animal models |

Researchers modeling CoA metabolism or engineering synthetic pathways with PanK bottlenecks must procure 4'-Phosphopantetheine to ensure guaranteed downstream flux.

Synthetic Efficiency in Modular Coenzyme A Analog Production vs. Pantetheine

The synthesis of custom Coenzyme A analogs or functionalized acyl carrier protein (ACP) probes requires a phosphorylated precursor. Attempting to chemically phosphorylate pantetheine to yield 4'-phosphopantetheine is notoriously inefficient, frequently resulting in poor yields and requiring complex purification [1]. By directly procuring 4'-Phosphopantetheine, synthetic chemists can bypass this low-yield step, directly coupling the phosphorylated intermediate to adenosine derivatives or utilizing it in modular peptide synthesis. This direct approach significantly increases the overall yield and scalability of final CoA analogs [1].

| Evidence Dimension | Synthetic efficiency for CoA analog construction |

| Target Compound Data | 4'-Phosphopantetheine (Ready for direct coupling/adenosylation) |

| Comparator Or Baseline | Pantetheine (Requires chemical phosphorylation, historically yielding poor conversion with low regioselectivity) |

| Quantified Difference | Direct use of 4'-Phosphopantetheine eliminates a major synthetic bottleneck, improving downstream analog yield and reducing purification overhead. |

| Conditions | Chemical and chemoenzymatic synthesis of CoA derivatives |

Procuring the pre-phosphorylated 4'-Phosphopantetheine drastically reduces synthetic steps and material loss when generating custom CoA probes or ACP tethers.

Intracellular CoA Rescue and Supplementation Assays

Where this compound is the right choice: In cell culture models requiring CoA supplementation, 4'-Phosphopantetheine is the optimal procurement choice over bulk CoA. Its inherent serum stability and capacity for passive membrane diffusion ensure that cells receive the intact precursor directly, eliminating the confounding variables introduced by the unpredictable extracellular degradation required when using Coenzyme A [1].

Pantothenate Kinase (PanK) Deficient Disease Modeling

Where this compound is the right choice: For researchers investigating pantothenate kinase-associated neurodegeneration (PKAN) or engineering metabolic pathways with PanK bottlenecks, 4'-Phosphopantetheine is essential. It completely bypasses the defective kinase step, successfully restoring mitochondrial function where unphosphorylated precursors like pantetheine fail entirely .

Chemoenzymatic Synthesis of Custom Carrier Protein Probes

Where this compound is the right choice: In chemical biology and synthetic applications requiring the generation of Coenzyme A analogs or the loading of apo-carrier proteins, procuring 4'-Phosphopantetheine directly avoids the notoriously low-yield chemical phosphorylation of pantetheine. This streamlines the modular synthesis pipeline and maximizes the yield of final functionalized probes[2].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types